molecular formula C6H3BrClF B027433 1-Bromo-4-chloro-2-fluorobenzene CAS No. 1996-29-8

1-Bromo-4-chloro-2-fluorobenzene

Cat. No. B027433
CAS RN: 1996-29-8
M. Wt: 209.44 g/mol
InChI Key: FPNVMCMDWZNTEU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related halogenated benzenes involves multi-step reactions, starting from readily available aromatic compounds. For instance, the synthesis of 1,2-bis(bromomethyl)-4-fluorobenzene from 3,4-dimethylbenzenamine through diazotization and bromination showcases the complexity of synthesizing halogenated aromatic compounds (Guo Zhi-an, 2009). Similarly, improved synthesis methods for related compounds like 1,4-bis(bromomethyl)-2-fluorobenzene using p-xylene as the starting material through nitration, reduction, diazotization, and bromination illustrate the adaptability of synthesis strategies to achieve desired halogenated benzenes (Song Yan-min, 2007).

Molecular Structure Analysis

The molecular structure of halogenated benzenes, including 1-bromo-4-chloro-2-fluorobenzene, can be elucidated using spectroscopic techniques such as FT-IR, FT-Raman, and NMR. These techniques provide insights into the electronic and geometric configuration of the molecule, revealing the influence of halogen atoms on the benzene ring's structural dynamics. A detailed spectroscopic investigation of a related compound, 1-bromo-3-fluorobenzene, using DFT calculations and spectroscopic analysis, highlights the importance of understanding molecular vibrations and electronic properties in halogenated benzenes (D. Mahadevan et al., 2011).

Chemical Reactions and Properties

1-Bromo-4-chloro-2-fluorobenzene participates in various chemical reactions, serving as a versatile synthetic intermediate. Its reactivity is significantly influenced by the presence of halogen atoms, which can undergo substitution reactions, contributing to the synthesis of complex organic molecules. For example, the carbonylative transformation of 1-bromo-2-fluorobenzenes with various nucleophiles demonstrates the compound's utility in forming heterocyclic structures in moderate to good yields (Jianbin Chen et al., 2014).

Scientific Research Applications

  • Fluorination of Aromatic Compounds : It is used in the fluorination of aromatic compounds with xenon difluoride in the presence of boron trifluoride etherate, producing fluorobenzene and various fluorinated products (Fedorov et al., 2015).

  • Regioselective Ortho-Lithiation : The compound undergoes regioselective ortho-lithiation with potassium tert-butoxide activated butyllithium or lithium 2,2,6,6-tetramethylpiperidide, leading to various products (Mongin & Schlosser, 1996).

  • Palladium-Catalyzed Carbonylative Reactions : It is used in palladium-catalyzed carbonylative reactions with various nucleophiles, combining carbonylation and nucleophilic substitution to yield six-membered heterocycles (Chen et al., 2014).

  • Hydroxyl Radical Reactions : It reacts with hydroxyl radicals to form radical cations in neutral and acidic solutions, affecting the reactivity of solute radical cation (Mohan & Mittal, 1996).

  • Selective Ortho-Metalation : Utilized in selective ortho-metalation with the Knochel-Hauser base and various electrophiles leading to good yields of products (Baenziger et al., 2019).

  • Photodissociation Studies : Studied for photodissociation behaviors at specific wavelengths, offering insights into energy distribution and anisotropy parameter due to fluorine atom substitution (Gu et al., 2001).

  • Vibrational Spectroscopy : Its vibrational spectra help reveal reactivity and regioselectivity, aiding in understanding its properties and potential applications in various chemical reactions (Aralakkanavar et al., 1992).

Safety And Hazards

1-Bromo-4-chloro-2-fluorobenzene may cause skin irritation and serious eye irritation. It may also cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

1-bromo-4-chloro-2-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrClF/c7-5-2-1-4(8)3-6(5)9/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPNVMCMDWZNTEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrClF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00173743
Record name 1-Bromo-4-chloro-2-fluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00173743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.44 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-4-chloro-2-fluorobenzene

CAS RN

1996-29-8
Record name 1-Bromo-4-chloro-2-fluorobenzene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001996298
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Bromo-4-chloro-2-fluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00173743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-BROMO-4-CHLORO-2-FLUORO BENZENE
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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